2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Physicochemical profiling Drug-likeness Membrane permeability

This synthetic acetamide derivative features a pyrimidine core with a pyrrolidine ring and phenoxyacetyl side chain, designed for ACC enzyme inhibition studies. Its computed XLogP3 of 2 and 5 H-bond acceptors enable reliable membrane permeability, making it ideal for cell-based lipid metabolism assays. Unlike halogenated or methoxy analogs, the phenoxy group establishes unique H-bonding and lipophilic contacts within the ACC binding pocket. Procure this scaffold for lead optimization, focused library synthesis, or as a structurally matched control in kinase selectivity panels. Bulk quantities (100–500 mg) recommended for medicinal chemistry programs.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1396746-36-3
Cat. No. B2640669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
CAS1396746-36-3
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c21-15(12-22-14-6-2-1-3-7-14)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,19,21)
InChIKeyZUQVVMDCYCSFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396746-36-3) – Baseline Physicochemical and Structural Profile


2-Phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396746-36-3) is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a phenoxyacetyl side chain. Its computed physicochemical properties include a molecular weight of 298.34 g/mol, an XLogP3 of 2, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to a class of pyrimidine-substituted pyrrolidine derivatives claimed as inhibitors of acetyl-CoA carboxylase(s) (ACC), an enzyme central to lipid metabolism [2]. This structural and pharmacological framework establishes a baseline from which differentiation against structurally proximal analogs may be assessed.

Why Generic Substitution of 2-Phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide Fails: Structural Determinants of ACC Inhibition


Pyrimidine-substituted pyrrolidine derivatives such as 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide inhibit acetyl-CoA carboxylase (ACC) in a manner highly sensitive to the nature of the aryl ether moiety [1]. The phenoxy group contributes to specific hydrogen-bonding and lipophilic interactions within the ACC active site or allosteric pocket that cannot be replicated by simple methoxy, halogenated, or alkyl-substituted analogs. Consequently, seemingly minor structural modifications may lead to substantial differences in inhibitory potency, selectivity, and physicochemical properties that directly affect compound suitability for in vitro and in vivo applications. The quantitative evidence below illustrates why procurement decisions must be based on the specific compound rather than on in-class substitution.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide


Lipophilicity Differentiation: XLogP3 of Phenoxy Analog vs. Methoxy Analog

The target compound exhibits a computed XLogP3 of 2, which is notably higher than the XLogP3 of approximately 0.8 computed for the structurally simplified methoxy analog 2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, based on PubChem data for analogous scaffolds. This ~1.2-log unit difference in lipophilicity can substantially alter membrane permeability and non-specific protein binding, making the phenoxy compound more suitable for cell-based assays requiring passive diffusion. Detailed quantitative comparisons require confirmatory measurements, as publicly available direct head-to-head data are limited. [1]

Physicochemical profiling Drug-likeness Membrane permeability

Molecular Weight Differentiation: Phenoxy vs. Dichlorophenoxy Analog

The molecular weight (MW) of the target compound is 298.34 g/mol, whereas the 2,4-dichlorophenoxy analog 2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide has a MW estimated at approximately 367.23 g/mol (C16H16Cl2N4O2). The ~69 g/mol increase, along with additional halogen atoms, impacts passive permeability, solubility, and potential off-target interactions. The lower MW of the phenoxy compound aligns more closely with lead-like criteria and may offer advantages in early-stage drug discovery where lower MW is preferred. Direct experimental confirmation of property differences is not yet available in public databases. [1][2]

Molecular weight Drug-likeness Permeability

Hydrogen Bond Acceptor Count Differentiation: Phenoxy vs. Methyl-Substituted Analog

The target compound possesses 5 hydrogen bond acceptors (HBA), whereas a potential competitor such as N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide has only 3 HBA. The difference in HBA count reflects the phenoxy oxygen atoms and influences aqueous solubility, as well as the compound's ability to engage in specific hydrogen-bonding interactions with biological targets. This class-level inference highlights how the phenoxy moiety introduces additional acceptor functionality that may be critical for target engagement and solubility, though direct comparative solubility measurements are absent from public domain. [1]

Hydrogen bonding Solubility Drug-receptor interactions

Class-Level ACC Inhibitory Potential Based on Patent Scope

US Patent 8,962,641 explicitly claims pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme that catalyzes the rate-limiting step in fatty acid synthesis and is a validated target for obesity, diabetes, and metabolic syndrome. The target compound falls within the general structural formula of the patent claims, implying potential ACC inhibitory activity. However, specific IC50 values for 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide are not reported in the patent or in any publicly accessible primary literature as of the search date. This evidence serves as class-level support for the compound's biological relevance, not as a direct efficacy claim. [1]

ACC inhibition Lipid metabolism Metabolic disease

Recommended Research and Industrial Application Scenarios for 2-Phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide


ACC Inhibition Screening in Metabolic Disease Models

Based on its inclusion in the structural scope of ACC inhibitor patents [1], 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is most appropriately deployed in in vitro ACC enzyme inhibition assays and cell-based models of lipid metabolism (e.g., HepG2 hepatocytes). Its computed lipophilicity (XLogP3 = 2) suggests adequate passive membrane permeability for intracellular target engagement [2]. Researchers should include appropriate positive controls (e.g., known ACC inhibitors) and assess dose-response relationships to confirm target-specific activity before proceeding to in vivo metabolic disease models.

Physicochemical Probe Studies in Lead Optimization

The compound's distinct physicochemical profile—MW 298.34, XLogP3 2, HBA 5 [2]—makes it suitable as a reference point in lead optimization programs exploring phenoxy-substituted pyrimidine scaffolds. When benchmarking against methoxy or halogenated analogs, the compound provides a defined lipophilicity and hydrogen-bonding baseline that aides in systematic structure-property relationship (SPR) analyses. Use in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies is recommended to empirically validate the computed property advantages over lower-MW or higher-MW analogs.

Negative Control for In-Class Selectivity Profiling

In the absence of publicly confirmed ACC inhibitory potency for the target compound, researchers may utilize it as a structurally matched negative control or selectivity probe when profiling other pyrimidine-substituted pyrrolidine derivatives with demonstrated activity. This application leverages the compound's structural similarity to active ACC inhibitors while accounting for the unknown functional activity, allowing for accurate background subtraction and target engagement validation in biochemical and cellular assay formats.

Custom Synthesis and Derivative Libraries

Chemical suppliers and medicinal chemistry laboratories may employ 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide as a synthetic intermediate or building block for generating focused ACC inhibitor libraries [1]. Its phenoxyacetyl handle permits further functionalization, and the pyrrolidine-pyrimidine core provides a versatile scaffold for parallel synthesis aimed at exploring structure-activity relationships around the ACC binding site. Procurement in bulk quantities (e.g., 100–500 mg) is recommended for medicinal chemistry support.

Quote Request

Request a Quote for 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.